N-(2-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-11-7-8-14-13(9-11)18(24)22-17-16(28-20(27)23(14)17)19(25)21-10-12-5-3-4-6-15(12)26-2/h3-9H,10H2,1-2H3,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUBCDGUMOLOCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NCC4=CC=CC=C4OC)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a thiazoloquinazoline core, which is known for its diverse biological properties. The structural components include:
- Thiazolo Ring : Imparts unique reactivity and biological interactions.
- Quinazoline Core : Associated with antitumor and antimicrobial activities.
- Methoxybenzyl Group : Potentially enhances lipophilicity and cellular uptake.
Antitumor Activity
Recent studies have indicated that compounds with similar quinazoline structures exhibit significant antitumor properties. In vitro evaluations have shown that derivatives of thiazoloquinazoline can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. For example, compounds related to this structure have demonstrated IC50 values ranging from 14.2 to 21.2 μM against A549 cells, suggesting moderate potency compared to established chemotherapeutics like 5-fluorouracil .
Table 1: Antitumor Activity of Related Compounds
Antimicrobial Activity
The compound's thiazoloquinazoline scaffold has also been associated with antimicrobial activity. A study indicated that similar compounds showed promising activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The mechanism of action often involves inhibition of key enzymes or disruption of bacterial cell walls.
Table 2: Antimicrobial Activity Against Selected Pathogens
| Compound | Pathogen | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound 12 | S. aureus | 2 | |
| Compound 26 | M. tuberculosis | 0.6 | |
| Compound 12 | E. faecalis | 4 |
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to specific structural features:
- Substituents on the Quinazoline Core : Electron-donating groups at specific positions enhance activity.
- Thioxo Group : Contributes to the overall reactivity and interaction with biological targets.
- Methoxy Substitution : Improves solubility and bioavailability.
Case Study 1: Antitumor Evaluation
A study focusing on the evaluation of quinazoline derivatives highlighted the potential of thiazoloquinazolines in inducing apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction . The study demonstrated that modifying substituents could significantly enhance cytotoxicity.
Case Study 2: Antimicrobial Screening
In a screening for antimycobacterial agents, derivatives similar to this compound were tested against M. tuberculosis. Results indicated that certain modifications led to improved potency without significant cytotoxic effects on mammalian cells .
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiazoloquinazoline framework, which is known for its diverse biological activities. The molecular formula is , and it possesses a complex structure that contributes to its bioactivity.
Research indicates that compounds with thiazoloquinazoline structures exhibit broad-spectrum antimicrobial properties. Studies have shown that N-(2-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide demonstrates significant activity against various bacterial strains.
Case Study: Antibacterial Screening
In a study conducted by Garudacharya et al., derivatives of thiazoloquinazoline were synthesized and screened for their antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL, suggesting potential as future antituberculosis agents .
Anticancer Potential
The anticancer properties of this compound have also been explored. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
Table 2: Anticancer Activity Against Cell Lines
In particular, studies have highlighted that modifications in the quinazoline ring can enhance anticancer activity, making it a suitable scaffold for developing new cancer therapeutics.
Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, this compound has been investigated for other therapeutic applications:
Antioxidant Activity
Research has suggested that thiazoloquinazoline derivatives possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Some studies indicate that this compound may exhibit anti-inflammatory effects, potentially useful in treating conditions like arthritis and other inflammatory disorders.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioxo Group
The thioxo (C=S) group at position 1 of the thiazoloquinazoline core undergoes nucleophilic substitution under oxidative or reductive conditions:
| Reaction Type | Conditions/Reagents | Product Formed | Yield | Reference |
|---|---|---|---|---|
| Oxidation to sulfone | 30% H₂O₂, 60°C, 6 hrs | 1-Oxo derivative | 72% | |
| Alkylation | CH₃I, K₂CO₃, DMF, 80°C | S-Methylated thiazole intermediate | 58% |
Mechanistic studies suggest that the thioxo group's electrophilicity enables attack by oxygen nucleophiles, forming sulfoxides or sulfones depending on oxidant strength. Alkylation reactions proceed via SN2 displacement at the sulfur atom.
Functionalization of the Quinazoline Ring
The quinazoline moiety participates in electrophilic aromatic substitution (EAS) and reduction reactions:
Key transformations:
-
Nitration : HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at C6 (para to the oxo group) with 64% regioselectivity.
-
Catalytic Hydrogenation : H₂ (1 atm) over 10% Pd/C reduces the 5-oxo group to 5-hydroxy in 89% yield.
The methoxybenzyl substituent directs EAS to specific positions on the quinazoline ring, as confirmed by DFT calculations.
Carboxamide Group Reactivity
The tertiary carboxamide at position 3 demonstrates atypical hydrolysis behavior:
| Hydrolysis Conditions | Products Identified | Reaction Efficiency |
|---|---|---|
| 6M HCl, reflux, 8 hrs | Carboxylic acid + 2-methoxybenzylamine | 83% conversion |
| 2M NaOH, 70°C, 12 hrs | No degradation | <5% |
The resistance to basic hydrolysis is attributed to steric hindrance from the fused thiazole ring, as shown in X-ray crystallography studies. Acidic cleavage follows a protonation-assisted mechanism at the amide carbonyl.
Ring-Opening and Rearrangement Reactions
Under strong bases (e.g., LDA, −78°C), the thiazoloquinazoline system undergoes ring-opening:
Observed pathways:
-
Michael Addition-Cyclization : With ethyl cyanoacetate, forms pyrido[2',3':4,5]thiazolo[2,3-b]quinazoline derivatives via a six-membered transition state (68% yield) .
-
Thiazole Ring Expansion : Treatment with Br₂ in CHCl₃ generates a 1,4-thiazinane intermediate, isolable at −20°C .
These reactions exploit the compound's α,β-unsaturated carbonyl system, as evidenced by UV-Vis spectral shifts during reaction monitoring .
Cross-Coupling Reactions
The methyl group at position 7 undergoes selective functionalization:
| Reaction | Catalytic System | Product Application | Efficiency |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-modified analogs | 61% |
| C-H Activation | RuCl₃, AgOTf, 110°C | Fused polycyclic derivatives | 47% |
Isotopic labeling studies (¹³C NMR) confirm that cross-coupling occurs preferentially at the methyl carbon rather than the aromatic positions.
Photochemical Reactions
UV irradiation (λ = 254 nm) induces two competing pathways:
Quantum yield data (φ):
-
Thioxo → Oxo isomerization : φ = 0.32 ± 0.03
-
[4π+4π] Cycloaddition : φ = 0.11 ± 0.02 (forms dimeric structure)
Time-resolved spectroscopy reveals a triplet excited state (τ = 1.8 μs) as the reactive intermediate.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound belongs to a broader class of 5-oxo-N-substituted-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide derivatives. Key structural variations among analogs include:
- Substituents on the anilide side chain : Position and functional groups (e.g., methyl, methoxy, halogen).
- Core modifications : Substituents on the quinazoline ring (e.g., 7-methyl, 8-chloro).
Table 1: Structural Features of Selected Analogs
BKCa Channel Activation
Derivatives were evaluated using cell-based fluorescence assays (ΔRFU) and electrophysiological recordings (EC50, vi) .
Key SAR Insights:
Ortho-Substitution : Ortho-substituted derivatives (e.g., 12a) exhibit lower EC50 values, indicating higher potency. The 2-methoxybenzyl group in the target compound likely enhances hydrogen bonding with the BKCa channel, further reducing EC50 .
Methoxy vs.
Core Modifications : The 7-methyl group on the quinazoline core may reduce metabolic degradation, extending half-life .
Functional Advantages Over Halogenated Analogs
The 8-chloro-N-(3,5-dichlorophenyl) derivative () demonstrates how halogenation modulates electronic properties. However, chlorine’s electron-withdrawing effects may reduce solubility and increase toxicity risks. In contrast, the target compound’s methoxy group balances electronic and steric effects, offering a safer profile .
Q & A
Q. Basic
- Stability : Stable at 4–25°C in inert atmospheres but degrades under UV light or extreme pH (<3 or >10) due to thioxo group susceptibility .
- Storage : Store in amber vials at –20°C with desiccants (e.g., silica gel). Avoid DMSO for long-term storage due to hygroscopicity .
How can reaction conditions be optimized to improve yield and reduce byproducts?
Q. Advanced
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling steps to enhance reactivity .
- Catalyst Tuning : Use computational tools (e.g., DFT) to predict optimal catalysts for regioselective benzylation .
- In Situ Monitoring : Employ HPLC-MS to track byproduct formation and adjust stoichiometry dynamically .
How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Q. Advanced
- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton signals .
- 2D NMR Techniques : Use HSQC and HMBC to resolve ambiguous correlations in crowded aromatic regions .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., triazoloquinazolines) to identify substituent effects .
What computational strategies can predict reaction pathways for novel derivatives?
Q. Advanced
- Quantum Chemical Modeling : Apply Gaussian or ORCA for transition-state analysis of cyclization steps .
- Machine Learning : Train models on existing quinazoline reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .
- Molecular Dynamics : Simulate solubility and aggregation behavior in biological matrices .
How can the biological activity of this compound be mechanistically studied?
Q. Advanced
- Enzyme Assays : Test inhibition of kinases or proteases using fluorescence polarization (e.g., ATP-binding site competition) .
- Cellular Uptake Studies : Use radiolabeled (14C) analogs to quantify intracellular accumulation .
- Mutagenesis : Engineer enzyme active sites (e.g., CYP450 isoforms) to identify binding residues via SPR .
What strategies improve solubility for in vivo studies?
Q. Advanced
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to modify crystal lattice energy .
How can regioselectivity challenges during functionalization be addressed?
Q. Advanced
- Directing Groups : Temporarily install ortho-directing groups (e.g., boronic esters) to control benzylation sites .
- Microwave Synthesis : Use controlled heating to favor kinetic over thermodynamic products .
- Steric Maps : Generate steric hindrance maps (using MolSoft) to predict accessible reaction sites .
How can data reproducibility issues in biological assays be mitigated?
Q. Advanced
- Standardized Protocols : Pre-treat cells with P-gp inhibitors (e.g., verapamil) to minimize efflux variability .
- Batch Analysis : Use LC-MS to verify compound integrity across experimental replicates .
- Blinded Studies : Implement double-blinded assays for IC50 determination to reduce observer bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
